molecular formula C24H26N6O3 B2998828 1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1005947-57-8

1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2998828
CAS RN: 1005947-57-8
M. Wt: 446.511
InChI Key: DMLYIOOJVVIZCN-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds, including pyrazolopyrimidines derivatives, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) was discussed, highlighting the importance of these compounds in medicinal chemistry for their cytotoxic and enzyme inhibition activities (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

The antimicrobial and anticancer activities of novel heterocycles incorporating the antipyrine moiety were investigated. This research emphasizes the potential of these compounds in developing new therapeutic agents against microbial infections and cancer (Bondock et al., 2008).

Antitumor and Antioxidant Activities

Cyanoacetamide derivatives in heterocyclic chemistry were synthesized, showing promising antitumor and antioxidant activities. This study illustrates the utility of these compounds in designing new drugs with potential antitumor and antioxidant properties (Bialy & Gouda, 2011).

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its molecular interaction with the CB1 cannabinoid receptor. This research contributes to understanding how such compounds interact with specific receptors, which is crucial for drug design (Shim et al., 2002).

Utility in Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis was explored, leading to the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. This research showcases the versatility of these compounds in synthesizing a wide range of heterocyclic compounds, which are fundamental structures in many pharmaceutical drugs (Fadda et al., 2012).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-13-7-8-17(9-14(13)2)29-12-16(11-21(29)31)22(32)26-20-10-15(3)28-30(20)24-25-19-6-4-5-18(19)23(33)27-24/h7-10,16H,4-6,11-12H2,1-3H3,(H,26,32)(H,25,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLYIOOJVVIZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC5=C(CCC5)C(=O)N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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